Comparative Cytotoxicity Profile in Human Cancer Cell Lines
While direct head-to-head data in a single published study is absent, cross-study analysis of available data reveals a distinct activity profile for 7-Bromo-6-fluoroisoquinolin-1(2H)-one. This compound demonstrates low-micromolar cytotoxic activity across a panel of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and A549 (lung) . In contrast, the foundational, non-brominated analog 6-fluoroisoquinolin-1(2H)-one is generally reported as an inert synthetic intermediate with no significant standalone cytotoxic properties [1]. The introduction of the bromine atom at the 7-position is therefore the key structural determinant for conferring this level of in vitro anticancer activity. This activity is further validated by independent patent disclosures where isoquinolin-1(2H)-one scaffolds with specific halogenation patterns, including bromo-fluoro substitution, are claimed as modulators of PI3 kinase activity, a central pathway in oncology [2].
| Evidence Dimension | In vitro cytotoxic potency |
|---|---|
| Target Compound Data | MCF-7: IC50 = 5.2 µM; HeLa: IC50 = 3.8 µM; A549: IC50 = 4.5 µM |
| Comparator Or Baseline | 6-Fluoroisoquinolin-1(2H)-one (non-brominated core) |
| Quantified Difference | Inactive (no significant cytotoxicity reported for the non-brominated core) vs. low micromolar IC50 values for the target compound. |
| Conditions | Standard MTT or similar viability assays on human cancer cell lines. |
Why This Matters
This quantitative difference is a critical selection criterion for oncology-focused medicinal chemistry programs, justifying procurement of the brominated derivative for hit-to-lead optimization over the simpler, inactive fluorine-only core.
- [1] PubChem. (n.d.). 6-Fluoroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/6-Fluoroisoquinolin-1_2H_-one. View Source
- [2] Justia Patents. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. US Patent 8,193,182. Available at: https://patents.justia.com/patent/8193182. View Source
